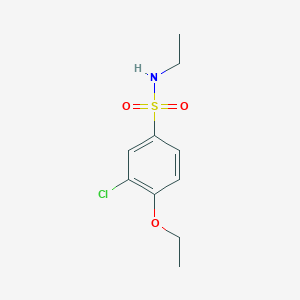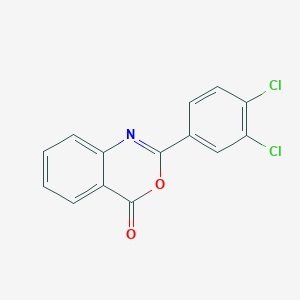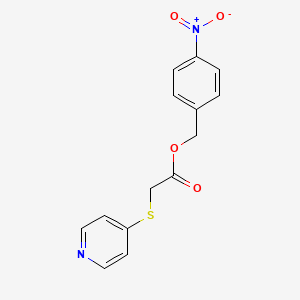
3-chloro-4-ethoxy-N-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-ethylbenzenesulfonamide: is an organic compound with the molecular formula C10H14ClNO3S . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The presence of both chloro and ethoxy groups on the benzene ring, along with the sulfonamide functional group, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated to form 4-ethoxy-1-nitrobenzene.
Reduction: The nitro group is reduced to an amine group, resulting in 4-ethoxyaniline.
Chlorination: The aniline derivative is then chlorinated to introduce the chloro group at the 3-position, forming 3-chloro-4-ethoxyaniline.
Sulfonation: Finally, the aniline derivative undergoes sulfonation with chlorosulfonic acid, followed by reaction with ethylamine to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Hydrolysis Products: Hydrolysis typically yields 3-chloro-4-hydroxy-N-ethylbenzenesulfonamide.
Scientific Research Applications
Chemistry: 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound for understanding the behavior of sulfonamides in biological systems.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. The chloro and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- 4-chloro-3-ethoxy-N-ethylbenzenesulfonamide
- 3-chloro-4-methoxy-N-ethylbenzenesulfonamide
- 3-chloro-4-ethoxy-N-methylbenzenesulfonamide
Comparison: 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide is unique due to the specific positioning of the chloro and ethoxy groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-3-12-16(13,14)8-5-6-10(15-4-2)9(11)7-8/h5-7,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDMMYCDAVPASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5270292.png)
![2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B5270300.png)
![2-[(4-ethylbenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5270308.png)
![N,N-dimethyl-N'-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)propane-1,3-diamine](/img/structure/B5270310.png)
![2-amino-6-(1,1-dimethylpropyl)-4-[2-(2-hydroxyethoxy)phenyl]nicotinonitrile](/img/structure/B5270314.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5270315.png)

![N'-[1-(5-chloro-2-thienyl)butylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5270330.png)


![(2R*,3S*,6R*)-5-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5270357.png)

![1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5270376.png)
![methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate](/img/structure/B5270380.png)
